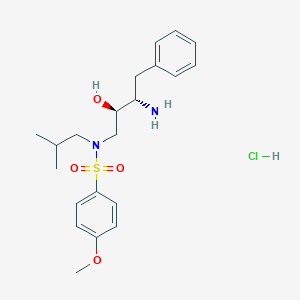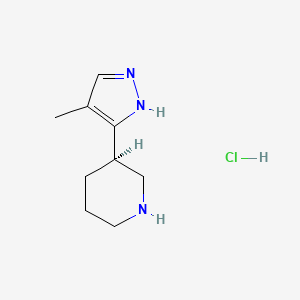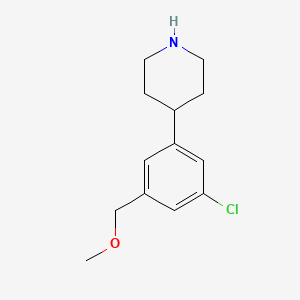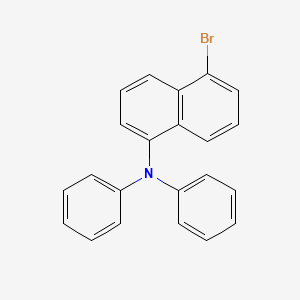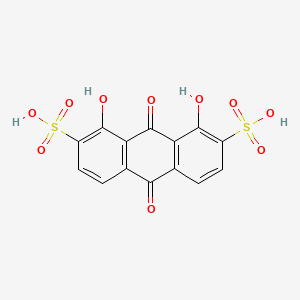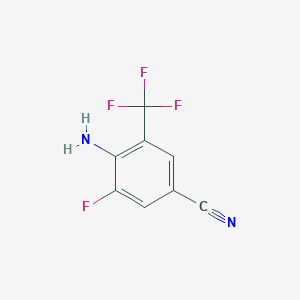![molecular formula C12H13ClN2O2 B14033276 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is a heterocyclic compound that belongs to the pyrrolopyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolopyridine derivatives, while oxidation reactions can produce N-oxides .
Aplicaciones Científicas De Investigación
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 5-BROMO-7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE-1-CARBOXYLATE: This compound has a similar structure but with a bromine atom at the 5-position, which can influence its reactivity and biological activity.
TERT-BUTYL 6-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE:
Uniqueness
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These features contribute to its distinct chemical reactivity and potential for use in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
tert-butyl 6-chloropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
Clave InChI |
CYHKNWHPIXMUDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


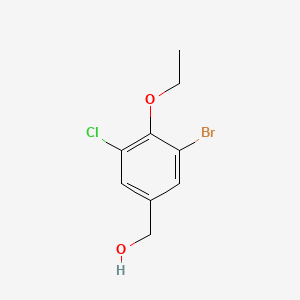
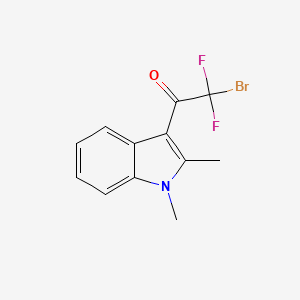

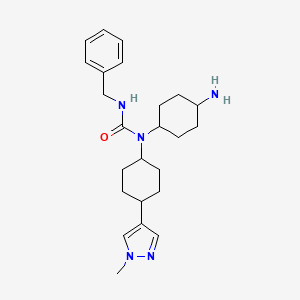
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
